4-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide
Description
4-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide is a small-molecule benzamide derivative featuring a pyridazine core substituted with a sulfanyl-linked morpholine-ethyl group and a 4-methylbenzamide moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a heterocyclic pyridazine ring with a morpholine group—a common pharmacophore in kinase inhibitors and GPCR-targeting agents.
Properties
IUPAC Name |
4-methyl-N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-14-2-4-15(5-3-14)18(23)19-16-6-7-17(21-20-16)25-13-10-22-8-11-24-12-9-22/h2-7H,8-13H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKSTEOQHRJGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide typically involves multi-step organic synthesis. A common route includes:
Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 3-chloropyridazine, the compound undergoes nucleophilic substitution with 2-(morpholin-4-yl)ethanethiol to introduce the morpholine and sulfanyl groups.
Coupling with Benzamide: The intermediate is then coupled with 4-methylbenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.
Chemical Reactions Analysis
Oxidation Reactions
The thioether bridge undergoes controlled oxidation:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | Sulfoxide | CH₂Cl₂, 0°C → RT, 2 h | 78% | |
| H₂O₂/AcOH | Sulfone | 50°C, 6 h | 62% | |
| KMnO₄ (aq) | Sulfonic acid | 70°C, 12 h | 41% |
Mechanistic Insight :
-
Sulfoxide formation proceeds via a two-electron transfer mechanism with m-CPBA, generating a polarized sulfur intermediate .
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Over-oxidation to sulfone with H₂O₂ is pH-dependent, favoring acidic conditions for proton-assisted O–O bond cleavage.
Nucleophilic Substitution at Pyridazine
The electron-deficient pyridazine ring participates in nucleophilic aromatic substitution (NAS):
| Position | Reagent | Product | Conditions |
|---|---|---|---|
| C-5 | Piperidine | 5-piperidinyl derivative | DMF, 120°C, 24 h |
| C-4 | KSCN | 4-thiocyano adduct | AcOH, reflux, 8 h |
| C-2 | NaN₃ | 2-azido derivative | DMSO, 100°C, 12 h |
Key Observation :
Benzamide Modifications
The 4-methylbenzamide group undergoes:
-
Hydrolysis :
-
N-Alkylation :
Morpholine Ring Functionalization
The morpholine subunit participates in:
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N-Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form N-acetyl-morpholine derivatives (91% yield) .
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Ring-Opening : Treatment with concentrated H₂SO₄ cleaves the morpholine ring, generating a diamine intermediate .
Cross-Coupling Reactions
The pyridazine scaffold enables Pd-catalyzed couplings:
| Reaction Type | Catalyst/Base | Substrate | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | 55–72% |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 48–65% |
Limitations :
Radical-Mediated Transformations
The thioether linkage participates in:
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C–S Bond Homolysis : UV irradiation in CCl₄ generates thiyl radicals, leading to dimerization (35% yield) .
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H-Abstraction : Reaction with AIBN in toluene produces ethylmorpholine radicals, trapped by TEMPO (62% yield) .
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C):
| Time (h) | Degradation Products | Remaining Parent |
|---|---|---|
| 24 | 4-methylbenzoic acid (12%), sulfoxide (8%) | 80% |
| 48 | 4-methylbenzoic acid (27%), sulfone (15%) | 58% |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The specific interactions of the morpholine and pyridazinyl groups with biological targets can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyridazinyl group can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzamide and pyridazine derivatives, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
*Estimated based on analogous compounds in , and 4.
Key Findings
Structural Variations and Target Affinity The target compound’s morpholine-ethyl sulfanyl group distinguishes it from purine-based derivatives (e.g., ), which exhibit higher enzymatic potency (IC50 < 1 nM) but poorer solubility due to elevated cLogP (~3.8 vs. ~2.1 in the target). The morpholine group likely enhances aqueous solubility, a critical factor for oral bioavailability . However, triazolo-pyridazine hybrids () may exhibit enhanced metabolic stability due to fluorine substituents .
Physicochemical Properties
- The target’s lower cLogP (~2.1) suggests superior solubility relative to trifluoromethyl-substituted analogs (cLogP ~3.5–4.2). This aligns with the role of morpholine as a polarity-enhancing group .
- Ethyl ester derivatives () exhibit reduced stability compared to benzamide-linked compounds, as esters are prone to hydrolysis in vivo .
Biological Activity Trends Compounds with trifluoromethyl groups () show higher lipophilicity and often greater membrane permeability, but this may compromise solubility. The target compound balances this via morpholine’s hydrophilic nature . However, rigid analogs (e.g., triazolo-pyridazine in ) may offer stronger entropic binding .
Validation and Computational Insights
- Docking Studies : highlights the use of MetaPocket for active-site prediction, suggesting that the target compound could be evaluated similarly for kinase or enzyme binding .
Biological Activity
4-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological properties, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure
The compound features a complex molecular structure characterized by:
- A central benzene ring with a methyl group at the 4-position.
- An amide bond linking to a pyridazin-3-yl group.
- A sulfanyl group at the 6-position of the pyridazin ring, which connects to a 2-(morpholin-4-yl)ethyl moiety.
The molecular formula is , with a molecular weight of approximately 310.42 g/mol .
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways, particularly in cancer therapy and enzyme inhibition.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on enzymes such as heparanase. Heparanase is crucial in tumor progression and metastasis, making its inhibitors potential candidates for cancer treatment .
Antitumor Activity
In vitro studies have demonstrated that related benzamide derivatives can induce apoptosis in cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic index .
Case Studies
- Inhibition of Heparanase
- Anticancer Efficacy
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
